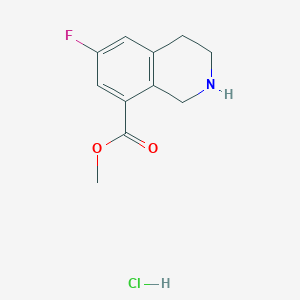
Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate;hydrochloride” is a chemical compound with the CAS Number: 2416236-64-9 . It has a molecular weight of 245.68 . The IUPAC name for this compound is "methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride" .
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives, such as the one , often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent like POCl3, P2O5, or ZnCl2 . The resulting dihydro isoquinoline is then reduced to tetrahydroisoquinolines using reducing agents like sodium borohydride, sodium cyanoborohydride, or through a catalytic hydrogenation process .Molecular Structure Analysis
The InChI code for this compound is "1S/C11H12FNO2.ClH/c1-15-11(14)9-5-8(12)4-7-2-3-13-6-10(7)9;/h4-5,13H,2-3,6H2,1H3;1H" . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable under normal shipping temperatures .Aplicaciones Científicas De Investigación
Synthesis of Alkaloid Derivatives
Alkaloids are a significant class of naturally occurring compounds that have profound biological activities. The compound can serve as a precursor in the synthesis of indole derivatives, which are prevalent moieties in various alkaloids . These derivatives are crucial for developing new medications and understanding biological pathways.
Development of Anti-Cancer Agents
Indole derivatives, which can be synthesized from EN300-26679273, have shown potential in the design of novel anti-cancer agents. By modifying the indole structure, researchers can create compounds that may inhibit cancer cell growth or induce apoptosis in cancerous cells .
Creation of Anti-Inflammatory and Analgesic Agents
The structural flexibility of EN300-26679273 allows for the creation of compounds with anti-inflammatory and analgesic properties. These compounds can be designed to target specific pathways involved in pain and inflammation, offering potential for new therapeutic agents .
Advancements in Heterocyclic Chemistry
Heterocyclic compounds are essential in medicinal chemistry. EN300-26679273 can be used to develop new synthetic methodologies in heterocyclic chemistry, leading to the discovery of novel compounds with diverse biological activities .
Research in Green Synthetic Organic Chemistry
The compound’s structure is conducive to green chemistry practices, which aim to reduce or eliminate the use and generation of hazardous substances. Researchers can explore environmentally friendly synthetic routes for EN300-26679273 and its derivatives .
Exploration of Biological Potential
EN300-26679273 can be used to explore the biological potential of indole derivatives. These studies can lead to a better understanding of the role these compounds play in cell biology and the development of drugs for various disorders .
Safety and Hazards
The compound has been classified with the following hazard statements: H315, H319, H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2.ClH/c1-15-11(14)9-5-8(12)4-7-2-3-13-6-10(7)9;/h4-5,13H,2-3,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIRRYDAPDZTSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC2=C1CNCC2)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylate;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-S-(2-((3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2747474.png)

![4-bromo-2-{(E)-[(2-ethoxyphenyl)imino]methyl}phenol](/img/structure/B2747480.png)
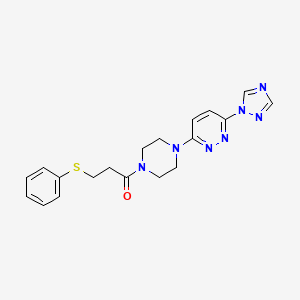
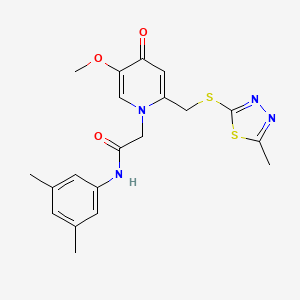
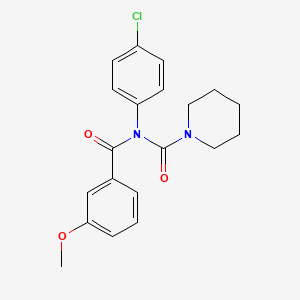


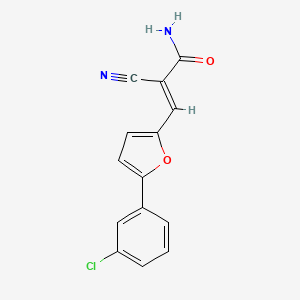
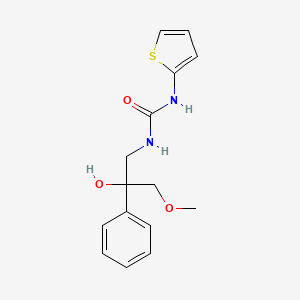
![2-Imidazo[1,2-b]pyridazin-3-ylacetic acid;hydrochloride](/img/no-structure.png)
![(2Z)-6-bromo-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2747494.png)
![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2747495.png)